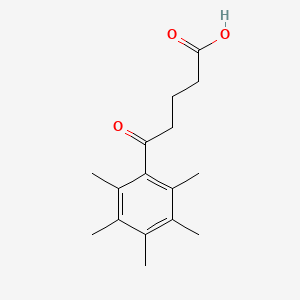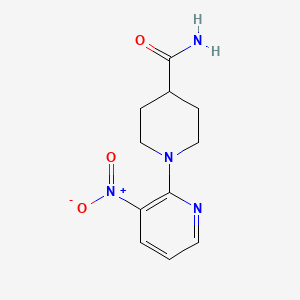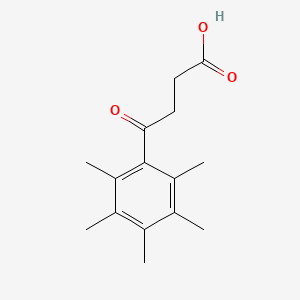![molecular formula C10H11N3O2 B1305211 ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate CAS No. 499785-52-3](/img/structure/B1305211.png)
ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate
Overview
Description
Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a chemical compound with the molecular formula C10H11N3O2 . It is also known as 5-(Phenoxycarbonyl)-benzotrizole and 1H-Benzotriazole-5-carboxylic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzotriazole ring attached to an ethyl carboxylate group . The InChI code for this compound is 1S/C10H11N3O2/c1-3-15-10(14)7-4-5-9-8(6-7)11-12-13(9)2/h4-6H,3H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.22 . It is a solid at room temperature .Scientific Research Applications
Improved Synthesis Techniques
The development of improved synthesis techniques for 1-benzyl-1H-1,2,3-triazoles, including ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate, has been a significant area of research. An enhanced procedure was established for preparing substituted 1-benzyl-1H-1,2,3-triazoles from benzyl azides under mild conditions, yielding improved outcomes and extending the scope of the Dimroth Reaction (Cottrell et al., 1991).
Structural Analysis and Molecular Interactions
Structural analysis of molecules like this compound has been conducted to understand their molecular interactions. For instance, studies on the crystal structure of related compounds have revealed insights into the rotational behavior around the methylene C atom and the formation of infinite chains through hydrogen bonding (Horton et al., 1997).
Applications in Organic Synthesis and Corrosion Inhibition
This compound has been utilized in organic synthesis. A study demonstrated the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate using Microwave Assisted Organic Synthesis (MAOS) method. This compound showed significant corrosion inhibition activity on carbon steel, highlighting its potential in industrial applications (Insani et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a complex compound with potential biological activity. It’s known that triazole derivatives can interact with various biological targets . For instance, some triazole compounds have been found to interact with β-tubulin , a protein involved in cell structure and division.
Mode of Action
Triazole compounds are known to interact with their targets via hydrogen bonding . This interaction can lead to changes in the target’s function, potentially influencing various biological processes.
Biochemical Pathways
It’s known that triazole compounds can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that triazole compounds can affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with triazole compounds , it’s likely that the effects of this compound at the molecular and cellular level are diverse and context-dependent.
Biochemical Analysis
Biochemical Properties
Ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . The compound can also bind to proteins, influencing their structure and function. For instance, it has been observed to interact with albumin, a major plasma protein, affecting its binding capacity and transport functions . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.
Cellular Effects
This compound exerts various effects on different cell types. In hepatocytes, it has been shown to influence cell signaling pathways, particularly those involved in detoxification and stress responses . The compound can modulate gene expression, leading to changes in the levels of enzymes and proteins involved in cellular metabolism. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization . These effects underscore the compound’s potential in regulating cellular functions and metabolic homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of drugs and other xenobiotics . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions provide insights into the compound’s ability to modulate biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under normal storage conditions, but it can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At high doses, the compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications and minimizing potential toxicities.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . The compound can also influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions highlight the compound’s potential in modulating metabolic pathways and influencing cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can bind to albumin in the plasma, facilitating its transport to different tissues . Within cells, it can be transported by specific transporters, influencing its localization and accumulation in different cellular compartments . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, it can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression . These subcellular localization patterns provide insights into the compound’s mechanisms of action and potential therapeutic applications.
properties
IUPAC Name |
ethyl 1-methylbenzotriazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)7-4-5-9-8(6-7)11-12-13(9)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCVREKRSCYEPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384959 | |
| Record name | Ethyl 1-methyl-1H-benzotriazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499785-52-3 | |
| Record name | Ethyl 1-methyl-1H-benzotriazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-((2-Methoxyphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305134.png)




![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)
![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)
![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)


![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)

